4-Methyl-2-(trifluoromethoxy)benzonitrile

Description

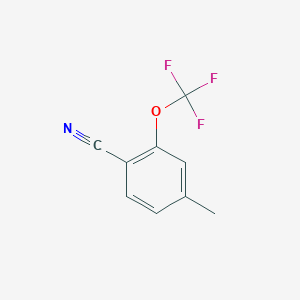

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

4-methyl-2-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C9H6F3NO/c1-6-2-3-7(5-13)8(4-6)14-9(10,11)12/h2-4H,1H3 |

InChI Key |

GBNCBMFKGZGOFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OC(F)(F)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Methyl 2 Trifluoromethoxy Benzonitrile

Mechanistic Investigations of Functional Group Transformations

The specific arrangement of the electron-withdrawing nitrile and trifluoromethoxy groups, alongside the electron-donating methyl group, creates a complex reactivity pattern. Mechanistic studies focus on how each group behaves individually and in concert during chemical transformations.

The nitrile group (–C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgwikipedia.org Its reactivity in 4-methyl-2-(trifluoromethoxy)benzonitrile is a key aspect of the molecule's synthetic utility, allowing for its conversion into a variety of other functional groups. Common transformations of the nitrile group include hydrolysis, reduction, and cycloaddition reactions.

One of the most fundamental reactions of the nitrile group is its reduction to a primary amine. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The resulting imine intermediate is then further reduced to the corresponding benzylamine. Catalytic hydrogenation, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or platinum, is also an effective method for this reduction. researchgate.net The choice of reducing agent can be critical, especially when chemoselectivity is required in the presence of other reducible functional groups. nih.gov

Another significant derivatization is the [3+2] cycloaddition reaction with azides to form tetrazole rings. ajgreenchem.comacs.org This reaction is often catalyzed by zinc salts or other Lewis acids and provides a direct route to 5-substituted 1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres for carboxylic acids. organic-chemistry.orgnih.gov The reaction of this compound with sodium azide (B81097) would yield the corresponding 5-(4-methyl-2-(trifluoromethoxy)phenyl)-1H-tetrazole.

The nitrile functionality can also serve as a precursor for the synthesis of amidines, which are important structural motifs in many therapeutic agents. nbinno.com This typically involves the reaction of the nitrile with an amine, often mediated by a Lewis acid catalyst.

Table 1: Key Derivatization Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni, Pd/C) | Primary Amine (-CH₂NH₂) |

| Cycloaddition | Sodium Azide (NaN₃), Lewis Acid Catalyst | Tetrazole Ring |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nucleophilic Addition | Grignard Reagents (RMgX) | Ketone (after hydrolysis) |

The trifluoromethoxy (–OCF₃) group is renowned for its high stability and is generally considered to be chemically inert under a wide range of reaction conditions. researchgate.net This stability is attributed to the strength of the carbon-fluorine bonds. mdpi.com Unlike the related trifluoromethyl (–CF₃) group, which can sometimes undergo hydrolysis under harsh basic conditions, the trifluoromethoxy group demonstrates superior resistance to both acidic and basic hydrolysis. rsc.orgacs.org

The –OCF₃ group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com This property significantly influences the electronic nature of the aromatic ring, making it more electron-deficient. This deactivating effect impacts the ring's susceptibility to electrophilic aromatic substitution. The group's stability ensures that it remains intact during various synthetic transformations targeting other parts of the molecule, such as the nitrile or methyl groups. beilstein-journals.orgnih.gov

The methyl (–CH₃) group attached to the aromatic ring plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. As an alkyl group, it is an activating substituent, meaning it increases the reactivity of the benzene (B151609) ring towards electrophiles compared to unsubstituted benzene. minia.edu.egrafflesuniversity.edu.in This activation occurs through an electron-donating inductive effect, which enriches the electron density of the ring. libretexts.org

The methyl group is an ortho, para-director. minia.edu.egmsu.edu This means it directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, the positions available for substitution are C3, C5, and C6. The methyl group at C4 directs towards C3 and C5 (ortho positions). The nitrile group at C2 and the trifluoromethoxy group also at C2 are both meta-directing deactivators. Therefore, they would direct an incoming electrophile to the C5 position. The directing effects of the methyl group and the other substituents would therefore reinforce substitution at the C5 position. The steric hindrance from the adjacent groups would also influence the final product distribution. uomustansiriyah.edu.iq

Derivatization and Functionalization Strategies for this compound

The unique combination of functional groups in this compound allows for a range of derivatization strategies, enabling the synthesis of more complex molecules.

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. As discussed, the regiochemical outcome of these reactions is dictated by the combined directing effects of the existing substituents. The activating ortho, para-directing methyl group will primarily influence the position of the incoming electrophile, leading to substitution at the positions ortho to it. uomustansiriyah.edu.iq

Another strategy for functionalization involves nucleophilic aromatic substitution. While the ring is generally electron-rich due to the methyl group, the presence of the strongly electron-withdrawing nitrile and trifluoromethoxy groups can activate the ring towards nucleophilic attack, particularly if a leaving group is present at an activated position. For instance, a related compound, 4-fluoro-2-trifluoromethyl benzonitrile (B105546), undergoes ammonolysis to replace the fluorine atom with an amino group, demonstrating a potential pathway for introducing nitrogen-based functional groups. google.com

A key transformation for this compound is its conversion to the corresponding benzoic acid derivative, 4-methyl-2-(trifluoromethoxy)benzoic acid. This is typically achieved through the hydrolysis of the nitrile group. libretexts.org The reaction can be carried out under either acidic or basic conditions, usually with heating. doubtnut.comaskfilo.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.org This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated upon workup to yield the carboxylic acid. The choice between acidic and basic conditions may depend on the stability of other functional groups in the molecule, although both the methyl and trifluoromethoxy groups are generally stable under these conditions. A patent describes a similar hydrolysis of 4-fluoro-2-methylbenzonitrile (B118529) to 4-fluoro-2-methylbenzoic acid under strongly basic conditions. google.com

Table 2: Comparison of Hydrolysis Conditions for Nitrile to Carboxylic Acid Conversion

| Condition | Mechanism | Intermediate | Key Features |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, heat) | Protonation of nitrile nitrogen, followed by nucleophilic attack of water. | Amide | Effective for a wide range of nitriles. |

| Basic (e.g., NaOH, heat) | Nucleophilic attack of hydroxide ion on the nitrile carbon. | Imidate, then Amide | Requires acidic workup to protonate the carboxylate. |

Spectroscopic and Structural Characterization of 4 Methyl 2 Trifluoromethoxy Benzonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. For 4-Methyl-2-(trifluoromethoxy)benzonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of the cyano (-CN), methyl (-CH₃), and trifluoromethoxy (-OCF₃) substituents. The methyl group should appear as a singlet in the upfield region of the spectrum.

Analysis of analogous structures, such as 4-methylbenzonitrile and 4-(trifluoromethyl)benzonitrile (B42179), provides a reference for predicting these spectral features. For instance, the methyl protons in 4-methylbenzonitrile appear as a singlet at approximately 2.42 ppm, while the aromatic protons show characteristic doublet patterns. rsc.org

Table 1: ¹H NMR Data for Analogs of this compound

| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 4-Methylbenzonitrile rsc.org | CDCl₃ | 7.52 (d, J = 8.0Hz, 2H), 7.27 (d, J = 8.0Hz, 2H), 2.42 (s, 3H) |

| 4-(Trifluoromethyl)benzonitrile rsc.org | CDCl₃ | 7.81 (d, J = 8.3 Hz, 2H), 7.76 (d, J = 8.4 Hz, 2H) |

| 4-Amino-2-(trifluoromethyl)benzonitrile nih.gov | - | Data available in spectral databases. |

This table is interactive and can be sorted by column.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for the nitrile carbon, the aromatic carbons, the methyl carbon, and the trifluoromethoxy carbon.

The nitrile carbon (-CN) typically appears in the downfield region of the spectrum, around 117-119 ppm. The aromatic carbons will have chemical shifts determined by the attached substituents. The carbon of the trifluoromethoxy group (-OCF₃) will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF), a key feature for its identification. The carbon atom attached to the -OCF₃ group will also show coupling, but to a lesser extent (²JCF).

For comparison, the ¹³C NMR spectrum of 4-(trifluoromethyl)benzonitrile shows the nitrile carbon at 117.4 ppm and the trifluoromethyl carbon as a quartet with a large coupling constant (JC-F = 272.9 Hz). rsc.org

Table 2: ¹³C NMR Data for Analogs of this compound

| Compound Name | Solvent | Key Chemical Shifts (δ ppm) |

|---|---|---|

| 4-Methylbenzonitrile rsc.org | CDCl₃ | 143.6, 131.9, 129.7, 119.0, 109.1, 21.7 |

| 4-(Trifluoromethyl)benzonitrile rsc.org | CDCl₃ | 134.5 (d, JC-F = 33.3 Hz), 132.6, 126.1 (q, JC-F = 3.7 Hz), 123.0 (d, JC-F = 272.9 Hz), 117.4, 116.0 |

| 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile rsc.org | CD₃OD | 145.7, 142.0, 125.2 (q, ²JCF = 31.9 Hz), 120.6 (q, ¹JCF = 272 Hz, CF₃), 117.7, 116.9, 110.6 (q, ³JCF = 4.8 Hz), 94.1 (q, ⁴JCF = 2.4 Hz) |

This table is interactive and can be sorted by column.

Fluorine (¹⁹F) NMR is a highly sensitive technique for detecting fluorine-containing functional groups. For this compound, the trifluoromethoxy group is expected to produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the -OCF₃ group and helps distinguish it from other fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group. For example, the ¹⁹F NMR signal for a trifluoromethoxy group in an analog appears at -57.9 ppm, while a trifluoromethyl group signal is observed at -62.8 ppm. nih.gov This technique is also exceptionally useful for assessing the purity of the compound with respect to other fluorinated impurities.

Table 3: ¹⁹F NMR Data for Related Compounds

| Compound Name | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| (E)-N-(1-(3,3,3-Trifluoro-2-(4-(trifluoromethoxy)phenyl)propyl)imidazolidin-2-ylidene)nitramide nih.gov | CDCl₃ | -57.9 (s, 3F, -OCF₃), -68.2 (d, J = 9.6 Hz, 3F, -CF₃) |

| (E)-N-(1-(3,3,3-Trifluoro-2-(4-(trifluoromethyl)phenyl)propyl)imidazolidin-2-ylidene)nitramide nih.gov | CDCl₃ | -62.8 (s, 3F, Ar-CF₃), -67.9 (d, J = 7.9 Hz, 3F, -CF₃) |

| 4-(Trifluoromethyl)benzonitrile rsc.org | CDCl₃ | -63.61 (s, 3F) |

This table is interactive and can be sorted by column.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₆F₃NO), the exact mass can be calculated and compared with the experimentally determined value to confirm its chemical formula. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS data for analogous compounds demonstrate its utility in confirming molecular formulas. rsc.orgnih.gov

Table 4: HRMS Data for Analogs

| Compound Name | Ionization Mode | Calculated Mass [M+H]⁺ or [M-H]⁻ | Found Mass |

|---|---|---|---|

| 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile rsc.org | ESI⁻ | C₈H₄F₃N₂O⁻: 201.0281 | 201.0278 |

| (E)-4-(1,1,1-Trifluoro-3-(2-(nitromethylene)imidazolidin-1-yl)propan-2-yl)benzonitrile nih.gov | EI | C₁₄H₁₃F₃N₄O₂⁺: 326.0991 | 326.0993 |

| 4-(2-Phenyl-4-(trifluoromethyl)oxazol-5-yl)benzonitrile acs.org | ESI⁺ | C₁₇H₁₀F₃N₂O⁺: 315.0740 | 315.0742 |

This table is interactive and can be sorted by column.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of volatile compounds like this compound and identifying any volatile impurities or byproducts from a reaction mixture. rsc.org The gas chromatogram indicates the number of components in the sample, while the mass spectrum of each component helps in its identification by providing its molecular weight and a characteristic fragmentation pattern. The use of GC-MS is frequently cited in the synthesis and analysis of related benzonitrile (B105546) derivatives to monitor reaction progress and characterize products. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental data from X-ray crystallography or Hirshfeld surface analysis for the compound This compound has been publicly reported. Consequently, a detailed analysis of its molecular conformation, intermolecular interactions, and crystal packing, as well as the generation of specific data tables for this compound, is not possible at this time.

While the principles of these analytical techniques are well-established for determining the three-dimensional structure of molecules in the solid state, their application and the resulting detailed structural insights are specific to each individual compound that has been successfully crystallized and analyzed.

Determination of Molecular Conformation and Intermolecular Interactions

The determination of the precise molecular conformation and the nature of intermolecular interactions of this compound would require single-crystal X-ray diffraction data. This experimental technique would elucidate bond lengths, bond angles, and torsion angles, defining the spatial arrangement of the atoms within the molecule. Furthermore, it would reveal the non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern how the molecules arrange themselves in the crystal lattice. Without experimental data, any discussion on the specific conformational preferences or the dominant intermolecular forces for this particular compound would be speculative.

Computational and Theoretical Studies on 4 Methyl 2 Trifluoromethoxy Benzonitrile

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of 4-Methyl-2-(trifluoromethoxy)benzonitrile. Conformational analysis would also be crucial to identify different spatial arrangements of the atoms (conformers) and their relative energies, particularly concerning the rotation around the C-O and C-CF3 bonds of the trifluoromethoxy group.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the distribution of these orbitals across the molecule, highlighting the regions most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would reveal the electron-rich areas, likely around the nitrogen atom of the nitrile group and the oxygen of the trifluoromethoxy group, and electron-deficient areas.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, these calculations would include:

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra would predict the frequencies and intensities of the vibrational modes of the molecule. This information is crucial for assigning experimental spectral peaks to specific molecular motions.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Theoretical Predictions of Reactivity and Reaction Pathways

By analyzing the electronic structure and various reactivity descriptors derived from DFT calculations (such as Fukui functions and local softness), it is possible to predict the most likely sites for chemical reactions on the this compound molecule. Furthermore, computational methods can be used to model the entire energy profile of a chemical reaction, identifying transition states and calculating activation energies, thereby providing a detailed understanding of potential reaction mechanisms.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations can provide insights into the behavior of a collection of molecules over time. For this compound, MD simulations could be used to study its properties in the liquid phase, including how individual molecules interact with each other. This would involve analyzing intermolecular forces such as dipole-dipole interactions and van der Waals forces, which govern the bulk properties of the substance. General studies on benzonitrile (B105546) have shown the importance of antiparallel arrangements due to Coulombic interactions between the nitrile group and hydrogen atoms of adjacent molecules. nih.govresearchgate.net Similar interactions would likely play a role in the condensed phase of its derivatives.

Applications of 4 Methyl 2 Trifluoromethoxy Benzonitrile As a Synthetic Intermediate

Precursor in Agrochemical Synthesis

Benzonitrile (B105546) and its derivatives are foundational intermediates in the production of certain agrochemicals, including herbicides and pesticides. atamankimya.com The incorporation of fluorine-containing groups, such as trifluoromethoxy (-OCF3), into active ingredients is a well-established strategy in modern agrochemical research to enhance efficacy. chemimpex.comnih.gov

Pathways to Herbicides and Pesticides (Chemical Intermediates)

The benzonitrile structure serves as a versatile scaffold in the synthesis of active agrochemical ingredients. atamankimya.com For instance, related compounds like 4-halophenoxy-2-trifluoromethyl benzonitrile are key intermediates in the synthesis of highly efficient fungicidal compounds, specifically 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives. google.comgoogleapis.com Benzonitrile-based herbicides often function as contact-killing agents that inhibit photosynthesis in weeds. researchgate.net

The trifluoromethoxy group, in particular, is increasingly important in the design of new agrochemicals. nih.gov This group is highly lipophilic and electron-withdrawing, properties that can increase the metabolic stability and membrane permeability of a molecule, potentially leading to greater biological activity. nih.govmdpi.com The presence of the trifluoromethoxy group in 4-Methyl-2-(trifluoromethoxy)benzonitrile makes it a promising candidate for developing new, effective crop protection agents.

Table 1: Examples of Related Benzonitrile Intermediates in Agrochemicals

| Compound Name | Application/Role |

|---|---|

| 4-Halophenoxy-2-trifluoromethyl benzonitrile | Intermediate for fungicidal triazole compounds. google.comgoogleapis.com |

| 4-Trifluoromethyl benzonitrile | Used in the preparation of herbicides like isoxaflutole. google.com |

| General Benzonitrile Herbicides | Used to control broadleaf weeds in crops by inhibiting photosynthesis. researchgate.net |

| 3-(Trifluoromethoxy)benzonitrile | Serves as an intermediate in the formulation of herbicides and fungicides. chemimpex.com |

Building Block for Advanced Materials and Specialty Chemicals

The unique electronic and physical properties imparted by fluorinated functional groups make compounds like this compound valuable in materials science. Benzonitriles are versatile precursors for various materials, including resins, polymers, and dyes. mdpi.com

Development of New Polymers and Dyes with Tailored Properties

Benzonitrile derivatives are used in the manufacture of dyes and as precursors to high-performance polymers and resins, such as benzoguanamine. atamankimya.commedcraveonline.com The incorporation of trifluoromethoxy groups into polymer structures is known to enhance critical properties. Specifically, its fluorinated nature can contribute to greater thermal stability and chemical resistance in specialty polymers and coatings. chemimpex.com Aromatic compounds containing trifluoromethyl groups, which share some properties with trifluoromethoxy groups, are prevalent in the formulation of advanced organic materials. mdpi.com The structure of this compound is therefore suitable for use as a monomer or modifying agent in the synthesis of fluorinated polyimides or other polymers where high thermal resistance and specific dielectric properties are required. researchgate.net

Role in Fluoroorganic Synthesis for Industrial Applications

Fluoroorganic chemistry is critical to industrial applications, as the introduction of fluorine can dramatically alter a molecule's properties. researchgate.net The trifluoromethoxy group is of particular interest due to its unique combination of high electronegativity and excellent lipophilicity. nih.gov It is often referred to as a "super-halogen" because its electronic properties are similar to those of halogens, yet it is significantly more lipophilic. nih.gov

This combination of properties makes the -OCF3 group a valuable addition in the synthesis of industrial chemicals. It can enhance metabolic stability and the ability of a compound to permeate biological membranes, which is advantageous in pharmaceuticals and agrochemicals. mdpi.com In materials science, it contributes to thermal stability. chemimpex.com As a carrier of the trifluoromethoxy group, this compound serves as a key building block for introducing these desirable properties into larger, more complex industrial products.

Table 2: Key Properties Conferred by the Trifluoromethoxy (-OCF3) Group

| Property | Description | Industrial Relevance |

|---|---|---|

| High Electronegativity | Strongly withdraws electron density, influencing molecular interactions and reactivity. nih.gov | Modifies the electronic profile of active ingredients and materials. |

| Excellent Lipophilicity | Increases solubility in nonpolar environments and enhances membrane permeability. mdpi.comnih.gov | Improves bioavailability of pharmaceuticals and agrochemicals. nih.govmdpi.com |

| Metabolic Stability | The C-F bonds are very strong, making the group resistant to metabolic breakdown. mdpi.com | Increases the half-life and efficacy of bioactive molecules. |

| Thermal Stability | The fluorinated structure can increase the thermal resistance of polymers and materials. chemimpex.com | Development of high-performance polymers for demanding applications. |

Intermediate in the Construction of Complex Organic Scaffolds

The reactivity of the nitrile group (-C≡N) and the potential for substitution on the aromatic ring make benzonitriles versatile intermediates for building complex molecular architectures. atamankimya.com

Contribution to the Synthesis of Diverse Benzonitrile Derivatives

The benzonitrile unit is a valuable platform for further chemical transformations. The nitrile group can be hydrolyzed to form amides and carboxylic acids, or reduced to form amines, providing pathways to a wide array of different chemical structures. atamankimya.com This versatility allows compounds like this compound to serve as a starting point for multi-step syntheses.

For example, synthetic pathways for complex fungicides involve the reaction of a substituted benzonitrile with a phenol (B47542) derivative to create a more complex phenoxyphenyl benzonitrile. googleapis.com This intermediate is then further modified to produce the final active ingredient. google.com The presence of the trifluoromethoxy and methyl groups on the aromatic ring of this compound influences the reactivity and directs the position of further substitutions, allowing chemists to use it as a well-defined component in the construction of larger, high-value molecules.

Strategic Incorporation into Heterocyclic Systems

The molecular architecture of this compound, featuring a reactive nitrile group and a uniquely substituted aromatic ring, positions it as a valuable intermediate in the synthesis of diverse heterocyclic systems. The trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, while the methyl and nitrile moieties offer versatile handles for cyclization reactions. Research into analogous trifluoromethyl- and trifluoromethoxy-substituted benzonitriles has illuminated several strategic pathways for their incorporation into medicinally and agrochemically significant heterocyclic scaffolds, including triazoles, pyrimidines, and triazines.

Formation of Triazole Derivatives

The synthesis of 1,2,4-triazole-containing compounds, known for their extensive applications as antifungal agents, represents a key application for trifluoromethyl-substituted benzonitriles. googleapis.comgoogleapis.com A prevalent strategy involves the transformation of the benzonitrile into a more elaborate intermediate which then undergoes cyclization with a triazole precursor. For instance, related compounds like 4-halophenoxy-2-trifluoromethyl benzonitrile are first converted into substituted phenoxyphenyl ketones. These ketones are subsequently transformed into oxiranes, which then react with 1H-1,2,4-triazole to form the final fungicidal ethanol (B145695) derivatives. googleapis.com This multi-step approach allows for the strategic introduction of the benzonitrile-derived fragment onto a pre-existing triazole ring system.

Another powerful method for constructing the triazole ring itself is through [3+2] cycloaddition reactions. In this approach, the nitrile group can act as a dipolarophile. For example, the reaction of nitrilimines with trifluoroacetonitrile (B1584977) (CF3CN) has been shown to regioselectively produce 5-trifluoromethyl-1,2,4-triazoles. mdpi.comdntb.gov.ua By analogy, this compound could serve as the nitrile component in similar cycloadditions to yield highly substituted triazoles. Furthermore, multi-component reactions starting from trifluoroacetimidoyl chlorides (which can be derived from the corresponding nitrile) and hydrazine (B178648) hydrate (B1144303) provide a pathway to 3-trifluoromethyl-1,2,4-triazoles, highlighting another potential synthetic route. nih.gov

Construction of Pyrimidine (B1678525) Rings

Pyrimidine rings are fundamental components of numerous biologically active molecules. Benzonitrile derivatives are established precursors for pyrimidine synthesis through condensation reactions with various dinucleophiles. For example, the reaction of benzonitriles with amidines, such as guanidine, in the presence of a base is a classic method for constructing aminopyrimidine rings. longdom.org This strategy is adaptable to a wide range of substituted benzonitriles.

In more complex syntheses, the benzonitrile moiety is often retained while other heterocyclic systems are built around it. A notable example is the development of dual A2A/A2B adenosine (B11128) receptor antagonists, where a triazole-pyrimidine-methylbenzonitrile core structure was synthesized. nih.gov This indicates the stability of the 4-methylbenzonitrile portion of a molecule during the sequential construction of both pyrimidine and triazole rings, affirming its utility as a foundational scaffold.

Cyclotrimerization to 1,3,5-Triazines

A direct and atom-economical route for incorporating the entire benzonitrile structure into a heterocyclic system is through catalytic cyclotrimerization. This reaction involves the [2+2+2] cycloaddition of three identical nitrile molecules to form a symmetrical 1,3,5-triazine (B166579) ring. Studies have demonstrated that low-valent transition metal species, such as those generated from titanium chlorido complexes and magnesium, can effectively catalyze this transformation for various benzonitrile derivatives. researchgate.net

Research on substrates structurally analogous to this compound, such as p-tolunitrile (B1678323) and p-(trifluoromethyl)benzonitrile, has validated the feasibility of this approach. These reactions proceed under solvent-free conditions at elevated temperatures to produce the corresponding 2,4,6-triaryl-1,3,5-triazines in good yields. researchgate.net The successful application of this methodology to these related compounds strongly suggests its applicability to this compound for the synthesis of the novel 2,4,6-tris(4-methyl-2-(trifluoromethoxy)phenyl)-1,3,5-triazine.

| Benzonitrile Reactant | Catalyst System | Temperature (°C) | Time (h) | Isolated Yield (%) | Resulting 1,3,5-Triazine Product |

|---|---|---|---|---|---|

| Benzonitrile | TiCl₄(thf)₂ / Mg | 150 | 15 | 88 | 2,4,6-Triphenyl-1,3,5-triazine |

| p-Tolunitrile | TiCl₄(thf)₂ / Mg | 150 | 48 | 62 | 2,4,6-Tris(p-tolyl)-1,3,5-triazine |

| p-(Trifluoromethyl)benzonitrile | (CGC)TiCl₂ / Mg | 150 | 48 | 49 | 2,4,6-Tris(4-(trifluoromethyl)phenyl)-1,3,5-triazine |

| This compound | Proposed | - | - | - | 2,4,6-Tris(4-methyl-2-(trifluoromethoxy)phenyl)-1,3,5-triazine |

Future Research Trajectories for 4 Methyl 2 Trifluoromethoxy Benzonitrile

Exploration of Novel Catalytic Systems for Efficient Synthesis

Future research into the synthesis of 4-Methyl-2-(trifluoromethoxy)benzonitrile will likely focus on the development of novel catalytic systems to enhance efficiency, yield, and selectivity. While established methods for producing substituted benzonitriles exist, ongoing research aims to overcome limitations such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and insufficient yields. googleapis.com

One promising area is the advancement of metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are commonly used for cyanation reactions. googleapis.com Future investigations could explore more robust and active catalyst systems. This includes the design of new ligands that can improve the stability and reactivity of the metal center, allowing for lower catalyst loadings and milder reaction conditions. For instance, research into palladium-catalyzed cyanation of aryl halides has shown that the choice of ligand is crucial for achieving high yields, and this principle can be extended to the synthesis of complex benzonitriles. googleapis.com

Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as iron, nickel, or cobalt, is a significant trend. researchgate.net These metals offer a more sustainable and cost-effective alternative to precious metals like palladium. An electrochemically driven nickel-catalyzed cross-coupling has been developed for synthesizing various aryl alkyl ketones, demonstrating the potential of electrosynthesis in conjunction with nickel catalysis for forming new carbon-carbon bonds under operationally simple conditions. acs.org Applying similar electrochemical strategies to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Organocatalysis represents another key research direction. Chiral N-heterocyclic carbenes (NHCs) have been successfully used in the atroposelective synthesis of axially chiral benzonitriles. nih.gov This approach allows for the construction of complex, sterically hindered molecules with high enantioselectivity. Future work could adapt such organocatalytic systems for the synthesis of this compound, potentially enabling asymmetric variations of the molecule.

Finally, photocatalysis is emerging as a powerful tool in organic synthesis. researchgate.net Visible-light-mediated reactions can often proceed under very mild conditions and can enable unique reaction pathways. Research into photocatalytic methods for the synthesis of aryl nitriles from readily available starting materials like benzyl (B1604629) alcohols or methyl arenes is ongoing. researchgate.net Developing a photocatalytic route to this compound could offer a greener and more energy-efficient synthetic strategy.

| Catalyst Type | Potential Advantages for Synthesis | Relevant Research Findings |

| Palladium/Copper | High efficiency and functional group tolerance in cyanation reactions. | Ligand design is critical for optimizing yield and reaction conditions. googleapis.com |

| Iron/Nickel/Cobalt | Cost-effective, abundant, and less toxic alternatives to precious metals. | Electrochemically driven Nickel-catalysis shows promise for C-C bond formation. researchgate.netacs.org |

| Organocatalysts (e.g., NHCs) | Enables asymmetric synthesis and construction of sterically hindered molecules. | Successfully used for atroposelective synthesis of chiral benzonitriles. nih.gov |

| Photocatalysts | Mild reaction conditions, energy-efficient, and enables novel reaction pathways. | Visible-light-assisted synthesis of aryl nitriles from alcohols or methyl arenes is feasible. researchgate.net |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize the synthesis of this compound, a deeper understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic probes for in-situ reaction monitoring are poised to provide this critical information in real-time. mt.com Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, products, and transient species directly within the reaction vessel without the need for sampling. spectroscopyonline.comyoutube.com

In-situ FTIR spectroscopy is particularly well-suited for monitoring the synthesis of nitriles, as the nitrile group (-C≡N) has a strong, distinct absorption band in the infrared spectrum. This allows for precise tracking of the formation of the benzonitrile (B105546) product over time. youtube.com Future research could focus on developing robust fiber-optic probes that are compatible with a wide range of reaction conditions (e.g., high temperature and pressure) that may be required for the synthesis of this compound. This would enable real-time optimization of parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.

Raman spectroscopy offers complementary information to FTIR and is particularly advantageous for reactions in aqueous or highly polar media, where water absorption can interfere with FTIR measurements. It can also be used to monitor changes in the catalyst structure or the formation of solid products.

In-situ NMR spectroscopy, while requiring more specialized equipment, can provide highly detailed structural information about all soluble species in the reaction mixture. This can be invaluable for identifying unexpected intermediates or byproducts, thereby elucidating the reaction mechanism. Recent advances in NMR technology, such as new probe designs and data processing techniques, are making in-situ monitoring more accessible for a wider range of chemical reactions.

The data generated from these in-situ techniques can be used to build detailed kinetic models of the reaction, leading to a more rational approach to process development and scale-up. spectroscopyonline.com For the industrial production of this compound, implementing these advanced analytical tools could lead to significant improvements in process efficiency, safety, and product quality.

| Spectroscopic Probe | Information Gained | Potential Application in Synthesis |

| In-situ FTIR | Real-time concentration of reactants and products (especially nitrile group). | Optimization of reaction parameters (temperature, pressure, catalyst loading). youtube.com |

| In-situ Raman | Complementary to FTIR, useful in aqueous media; catalyst and solid-phase analysis. | Monitoring reactions in polar solvents and tracking catalyst state. |

| In-situ NMR | Detailed structural information on soluble species, intermediates, and byproducts. | Elucidation of reaction mechanisms and identification of impurities. acs.org |

Expanded Computational Models for Predicting Chemical Behavior

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of chemical processes. researchgate.net For this compound, expanded computational models can provide predictive insights into its synthesis and reactivity, guiding experimental work and reducing the need for extensive trial-and-error.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms at the atomic level. This allows researchers to calculate reaction energy profiles, identify transition states, and predict the most likely reaction pathways. For the synthesis of this compound, DFT calculations could be used to screen potential catalysts, predict regioselectivity, and understand the electronic effects of the trifluoromethoxy group on the reactivity of the aromatic ring. acs.org The trifluoromethoxy group is known to have a significant impact on the electronic properties of a molecule, and computational studies can help to quantify these effects. nih.govresearchgate.net

Machine learning models, trained on large datasets of chemical reactions, can predict reaction outcomes with increasing accuracy. mit.edu These models can be used to suggest optimal reaction conditions or to identify novel synthetic routes to a target molecule. By combining machine learning with high-throughput experimentation, it is possible to rapidly screen a vast chemical space and identify promising candidates for further investigation. figshare.com

Furthermore, computational models can predict various physicochemical properties of this compound, such as its solubility, stability, and spectroscopic signatures. This information is valuable for designing purification processes and for developing analytical methods. As computational power increases and algorithms become more sophisticated, the predictive power of these models will continue to grow, making them an integral part of the research and development process for complex molecules. emerginginvestigators.org

| Computational Method | Predictive Capability | Application to this compound |

| Density Functional Theory (DFT) | Reaction mechanisms, transition states, energy profiles, electronic properties. | Catalyst screening, predicting regioselectivity, understanding substituent effects. acs.org |

| Machine Learning | Predicting reaction outcomes, suggesting optimal conditions, identifying novel synthetic routes. | Accelerating process optimization and discovery of new synthetic pathways. researchgate.netmit.edu |

| Quantum Chemistry | Physicochemical properties (solubility, stability), spectroscopic signatures. | Guiding purification process design and development of analytical methods. emerginginvestigators.org |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods in the chemical industry. ijpsjournal.com For this compound, future research will undoubtedly focus on creating more sustainable and environmentally benign synthetic protocols. This involves a holistic approach that considers the entire lifecycle of the process, from the choice of starting materials to the generation of waste.

Improving atom economy is another central tenet of green chemistry. This means designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The development of highly efficient and recyclable catalysts, as discussed in section 7.1, is therefore crucial for creating sustainable synthetic routes.

Energy efficiency is also a major consideration. The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch processing. ijpsjournal.com These technologies also allow for better control over reaction parameters, which can lead to higher yields and purities.

Finally, the use of renewable feedstocks is a long-term goal for the chemical industry. While the synthesis of a complex molecule like this compound from biomass is a significant challenge, research into converting renewable resources into valuable chemical building blocks is ongoing. As this field advances, it may become feasible to produce key intermediates for the synthesis of this and other fine chemicals from sustainable sources.

| Green Chemistry Principle | Approach for Sustainable Synthesis | Potential Impact |

| Safer Solvents | Use of water, supercritical fluids, or recyclable ionic liquids. | Reduced environmental impact and improved worker safety. ijpsjournal.comnih.govrsc.orgrsc.org |

| Atom Economy | Development of highly efficient and recyclable catalytic systems. | Minimized waste generation and improved resource efficiency. |

| Energy Efficiency | Implementation of microwave-assisted synthesis or flow chemistry. | Reduced energy consumption and shorter reaction times. ijpsjournal.com |

| Renewable Feedstocks | Long-term goal of sourcing starting materials from biomass. | Reduced reliance on fossil fuels and improved sustainability. |

Q & A

Basic: What are the common synthetic routes for 4-Methyl-2-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions or substitution protocols. For instance, boronate ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) can undergo Suzuki-Miyaura coupling with halobenzonitriles. Key parameters include:

- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

- Solvents: Polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Temperature: 80–100°C for optimal reaction kinetics.

Purification via column chromatography (hexane/ethyl acetate gradients) yields high-purity product. For photocatalytic fragmentation pathways, organic photosensitizers (e.g., eosin Y) under visible light enable single-electron reduction, yielding reactive intermediates like fluorophosgene .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy (CF₃O) groups (¹⁹F NMR at δ −58 to −60 ppm).

- X-ray Crystallography: Determines molecular packing and substituent orientation, critical for understanding adsorption on metal surfaces .

- DFT Calculations: Predict electronic properties (e.g., dipole moment ~4.0 D) and regioselectivity in reactions. Transient absorption spectroscopy can monitor short-lived intermediates in photocatalytic pathways .

Advanced: How does the trifluoromethoxy group influence electronic and adsorption properties in catalytic systems?

Methodological Answer:

The CF₃O group enhances electron-withdrawing effects, polarizing the benzonitrile ring and increasing electrophilicity. This impacts:

- Surface Adsorption: Preferential binding to metal surfaces (e.g., Ag, Pd) via the nitrile group, as shown by DFT and surface-enhanced Raman studies .

- Catalytic Activity: Facilitates single-electron transfer in photoredox reactions, enabling fragmentation to fluorophosgene. Competitive adsorption with solvents (e.g., acetonitrile) must be controlled to avoid catalyst poisoning .

Advanced: What mechanistic challenges arise when using this compound in photoredox catalysis?

Methodological Answer:

The photocatalytic generation of fluorophosgene involves:

Single-Electron Reduction: Organic photosensitizers (e.g., Ru(bpy)₃²⁺) transfer an electron to the nitrile group, triggering C–O bond cleavage.

Intermediate Trapping: Fluorophosgene reacts in situ with nucleophiles (e.g., alcohols, amines) to form carbonates or ureas.

Challenges:

- Byproduct Formation: Competing pathways may yield benzonitrile or carbonyl fluoride.

- Solvent Effects: Protic solvents (e.g., H₂O) shift equilibrium toward non-reactive intermediates, requiring anhydrous conditions .

Advanced: How can computational modeling guide the design of derivatives for medicinal chemistry applications?

Methodological Answer:

- Docking Studies: Simulate interactions with biological targets (e.g., enzyme active sites). The CF₃O group improves metabolic stability by resisting oxidative degradation.

- QSAR Analysis: Correlate substituent position (e.g., methyl vs. bromo at the 4-position) with bioactivity. Derivatives with electron-deficient rings show enhanced binding to hydrophobic pockets .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.